N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide
Description
N-(4-(4-Methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide is a synthetic compound featuring a tetrazole ring substituted with a methyl and oxo group at positions 4 and 5, respectively. The tetrazole moiety is linked to a phenylbutanamide chain via a phenyl group.
Properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-16(13-7-5-4-6-8-13)17(24)19-14-9-11-15(12-10-14)23-18(25)22(2)20-21-23/h4-12,16H,3H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMHNXDYWKXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Overview
The molecular formula of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide is . Its structure consists of:
- Tetrazole Ring : Known for diverse biological activities.
- Phenyl Groups : Contributing to its interactions with biological targets.
This configuration allows for various interactions with enzymes and receptors, which are crucial for its potential therapeutic applications .
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with specific molecular targets, modulating their activity and leading to various biological effects. Such interactions can include binding to enzymes or receptors, influencing pathways related to pain, inflammation, or other physiological processes .
Antiviral Activity
Research on similar tetrazole derivatives has indicated potential antiviral properties. For instance, nonannulated tetrazolylpyrimidines have shown moderate in vitro activity against the H1N1 subtype of influenza A virus. While direct studies on this compound are lacking, the structural similarities suggest it may exhibit comparable antiviral effects .
Analgesic Properties
The tetrazole moiety has been associated with analgesic activities in other compounds. For example, a related compound exhibited an 80% probability of analgesic activity based on predictive models. This suggests that this compound might also possess similar analgesic properties .
Antioxidant Activity
Some tetrazole derivatives have demonstrated antioxidant capabilities. The antioxidant activity of synthesized compounds was evaluated using the DPPH radical scavenging method. While specific data for this compound is not available, the potential for antioxidant activity exists based on the behavior of structurally related compounds .
Synthesis and Characterization
The synthesis of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenybutanamide typically involves multi-step organic reactions:
- Formation of the Tetrazole Ring : This can be achieved through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
- Attachment to Phenyl Group : The tetrazole ring is then attached to a phenyl group through substitution reactions.
- Final Coupling : The final product is obtained by coupling the intermediates under suitable conditions .
Case Studies and Research Findings
While direct case studies focusing solely on N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenybutanamide are scarce, similar compounds have been investigated for their biological activities:
Scientific Research Applications
Antimicrobial Activity
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide exhibits potential antimicrobial properties. Its structural similarities to other antimicrobial agents suggest that it may inhibit the growth of bacteria and fungi. Research indicates that compounds with tetrazole rings often show enhanced antimicrobial activity due to their ability to interact with microbial enzymes and cellular structures.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Tetrazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .
Cancer Research
There is growing interest in the application of this compound in oncology. Preliminary studies suggest that it may possess cytotoxic properties against various cancer cell lines. The mechanism of action could involve the induction of apoptosis or the inhibition of cancer cell proliferation through interference with specific signaling pathways.
Nonlinear Optical Properties
The unique structure of this compound suggests potential applications in nonlinear optics (NLO). Compounds containing tetrazole rings have been explored for their ability to exhibit significant NLO properties, making them candidates for use in photonic devices and materials .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules positions it as a potential candidate for drug delivery systems. Its structural features may enhance solubility and bioavailability, allowing for more effective delivery of therapeutic agents.
Comparison with Similar Compounds
Structural Analogues and Key Features
Table 1: Structural and Physicochemical Comparison
Key Observations:
Tetrazole Substitution: The target compound’s 4-methyl-5-oxo-tetrazole group is structurally closer to Alfentanil’s 4-ethyl-5-oxo-tetrazole . In contrast, compound 3o () features a 5-thioxo group, which increases polarity and may alter metabolic pathways (e.g., susceptibility to oxidation vs. sulfur conjugation).
Amide Chain Variations :
- The phenylbutanamide chain in the target compound provides greater hydrophobicity compared to Alfentanil’s shorter propanamide chain, suggesting improved membrane permeability but slower clearance .
- Compound 3o ’s acetamide group confers higher crystallinity (mp 176–178°C) but lower lipophilicity, limiting CNS penetration .
Spectral and Tautomeric Behavior :
- IR spectra of triazole-thiones () confirm tautomeric stabilization in the thione form (νC=S at 1247–1255 cm⁻¹, absence of νS-H) . For the target compound, the 5-oxo-tetrazole is expected to exhibit strong νC=O absorption (~1680–1700 cm⁻¹), distinguishing it from thione derivatives.
Pharmacokinetic and Metabolic Profiles
- Alfentanil vs. Target Compound: Alfentanil’s low volume of distribution (VD) and high plasma protein binding (PPB) are attributed to its tetrazole and piperidinyl groups .
- Metabolism : Alfentanil is primarily metabolized by CYP3A4 to inactive N-dealkylated products . The target compound’s lack of an N-alkyl group (unlike Alfentanil) may reduce CYP3A4-mediated metabolism, favoring alternative pathways like glucuronidation.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide in academic settings?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of precursors containing tetrazole and phenylbutanamide moieties. Reaction optimization using Design of Experiments (DoE) approaches can systematically evaluate variables like temperature and solvent polarity . Purification often employs column chromatography or recrystallization, with purity verified via HPLC and NMR .
Q. What spectroscopic techniques are critical for structural elucidation?
Methodological Answer: High-resolution NMR (1H/13C, 2D-COSY/HMBC) confirms connectivity, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch). Mass spectrometry (ESI-TOF) confirms molecular weight, and X-ray crystallography resolves stereochemistry .
Q. How do the electronic properties of the tetrazole ring influence reactivity?
Methodological Answer: The 5-oxo-tetrazole moiety exhibits electron-withdrawing character, activating the adjacent phenyl ring for electrophilic substitution. Hammett substituent constants (σ) quantify these effects for predictive modeling .
Q. What crystallization strategies yield single crystals for X-ray diffraction?
Methodological Answer: Slow vapor diffusion (ether into DCM solution) or temperature-gradient methods promote ordered lattices. Seeding with microcrystals and cryocooling (100 K) minimize artifacts .
Q. What are the primary degradation pathways under stability testing?
Methodological Answer: Hydrolytic cleavage of the amide bond (pH-dependent) and tetrazole oxidation are common. Formulation in anhydrous PEG matrices enhances shelf life .
Advanced Research Questions
Q. How can quantum chemical calculations improve synthesis efficiency?
Methodological Answer: Density functional theory (DFT) models transition states and reaction energetics, guiding catalyst/solvent selection. Coupling with automated screening reduces development time by 30–50% .
Q. What statistical frameworks reconcile contradictory biological activity data?
Methodological Answer: Meta-analysis using random-effects models accounts for inter-study variability. Bayesian hierarchical modeling weights studies by quality metrics to derive consensus EC50 values .
Q. How can machine learning predict derivatives with enhanced selectivity?
Methodological Answer: QSAR models trained on structural descriptors (e.g., MQN fingerprints) and bioactivity data prioritize derivatives. Molecular dynamics validate binding poses .
Q. What reactor design considerations aid enantioselective synthesis scaling?
Methodological Answer: Continuous-flow microreactors with immobilized chiral catalysts enhance enantiomeric excess. In-line PAT tools (e.g., polarimetry) enable real-time monitoring .
Q. How do solvent polarity and counterions influence supramolecular assembly?
Methodological Answer: Hansen solubility parameters guide solvent choice for π-π stacking. Counterions (e.g., mesylate) modulate lattice energy, validated by DSC and PXRD. Computational CSP identifies stable polymorphs .
Key Methodological Insights from Evidence
- Synthetic Optimization : Use DoE to evaluate reaction variables systematically .
- Computational Integration : DFT and machine learning reduce trial-and-error .
- Data Contradiction Resolution : Meta-analysis and Bayesian models standardize protocols .
- Structural Analysis : NMR, X-ray, and IR provide unambiguous characterization .
- Scale-Up Strategies : Continuous-flow reactors enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
